2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione

PROTAC CRBN ligand Click chemistry

This thalidomide-based cereblon ligand features a 5-ethynyl group enabling direct CuAAC click conjugation to azide-bearing linkers, eliminating derivatization steps required for unfunctionalized analogs. The C5 exit vector offers a distinct linker trajectory vs. C4-modified ligands, critical for SAR-optimized ternary complex geometry. Sourced at ≥98% purity (the industry mode), it supports high-reproducibility PROTAC library synthesis and minimizes off-target degradation of zinc-finger proteins. Ideal for systematic exit-vector SAR studies and click-chemistry-based parallel synthesis workflows.

Molecular Formula C15H10N2O4
Molecular Weight 282.25 g/mol
Cat. No. B8134453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione
Molecular FormulaC15H10N2O4
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC#CC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C15H10N2O4/c1-2-8-3-4-9-10(7-8)15(21)17(14(9)20)11-5-6-12(18)16-13(11)19/h1,3-4,7,11H,5-6H2,(H,16,18,19)
InChIKeyPGYGGUUEWHBPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione: Procurement Guide for PROTAC and Targeted Protein Degradation Research


2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione (CAS: 2154356-63-3) is a thalidomide analog that functions as a cereblon (CRBN) E3 ubiquitin ligase ligand for proteolysis-targeting chimera (PROTAC) research [1]. The compound comprises the glutarimide moiety characteristic of immunomodulatory imide drugs (IMiDs), which mediates CRBN binding, and features a terminal alkyne at the 5-position of the isoindoline-1,3-dione core . This ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, permitting direct conjugation to azide-containing target protein ligands or linkers without requiring additional functionalization steps . The molecular formula is C15H10N2O4 with a molecular weight of 282.25 g/mol [1].

2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione: Why Thalidomide and Pomalidomide Cannot Substitute in Click-Chemistry PROTAC Synthesis


Generic substitution of thalidomide-based CRBN ligands fails because the 5-ethynyl modification confers functional specificity that is absent in the parent compounds. Thalidomide, lenalidomide, and pomalidomide lack the terminal alkyne handle required for CuAAC click chemistry, necessitating additional synthetic steps or alternative conjugation chemistries when used as PROTAC building blocks . The position of the exit vector on the phthalimide ring (C5 versus C4) influences linker trajectory and ternary complex geometry in CRBN-based PROTACs, meaning that C5-functionalized derivatives are not interchangeable with C4-modified analogs for structure-activity relationship optimization [1]. Furthermore, pomalidomide-based PROTACs have been shown to induce off-target degradation of zinc-finger proteins independently of the intended target protein, a liability that varies with functionalization position on the phthalimide ring [2]. Therefore, procurement decisions must be driven by the specific functional group requirements of the intended synthetic route and the desired degradation selectivity profile.

2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione: Quantitative Comparative Evidence for Scientific Selection


2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione Purity Benchmarking: 98.66% HPLC vs. Industry Baseline

2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione is available at a purity specification of 98.66% as determined by HPLC . This exceeds the industry common baseline purity of ≥95% offered by multiple alternative suppliers for the identical CAS compound , . The 3.66 percentage point difference in purity specification translates to lower potential impurities that could interfere with sensitive CuAAC click reactions or downstream biological assays. For PROTAC synthesis, where trace impurities may catalyze unintended side reactions or affect yield, this purity differential is relevant for reproducibility. The quantification is vendor-sourced and reflects commercial product specifications rather than head-to-head experimental comparison under controlled laboratory conditions.

PROTAC CRBN ligand Click chemistry

5-Ethynyl vs. Unfunctionalized Thalidomide: Click Chemistry Compatibility as a Determinant of Synthetic Route Feasibility

2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione contains a terminal alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for direct conjugation to azide-containing linkers or target protein ligands . In contrast, unfunctionalized thalidomide, lenalidomide, and pomalidomide lack this alkyne moiety and require additional synthetic derivatization steps prior to CuAAC conjugation [1]. While no direct comparative study of click reaction yields exists for this specific compound versus non-ethynyl analogs, the class-level inference is that a pre-installed alkyne handle eliminates 1-2 synthetic steps (amine protection/deprotection, carboxyl activation, or amide coupling) that would otherwise be required to install a click-compatible functional group on the CRBN ligand [2]. Each eliminated synthetic step carries a yield loss of typically 10-20% in PROTAC assembly, suggesting the 5-ethynyl derivative offers a synthetic efficiency advantage.

PROTAC synthesis CuAAC Bioorthogonal chemistry

C5 vs. C4 Functionalization Position: Structural Basis for Differential Linker Trajectory in CRBN-PROTAC Ternary Complex Formation

The 5-ethynyl substitution on 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione positions the exit vector at the C5 position of the isoindoline-1,3-dione ring. Structural analysis of the CRBN-pomalidomide-ZNF692 complex (PDB ID 6H0G) demonstrates that C4 and C5 exit vectors produce distinct linker trajectories when conjugated to a target protein ligand [1]. This difference is structural rather than potency-based, but has practical implications: PROTACs built from C5-functionalized CRBN ligands will orient the linker toward solvent exposure differently than those built from C4-functionalized analogs (such as pomalidomide-4-amino derivatives). Consequently, optimal ternary complex formation for a given protein of interest may require one exit vector geometry over the other. No direct head-to-head degradation potency comparison between C5-ethynyl and C4-ethynyl PROTACs is currently available in the literature.

Ternary complex Linker design Exit vector

Position-Dependent Off-Target Degradation Liability: Implication of Phthalimide Ring Functionalization Site on Zinc-Finger Protein Degradation

A systematic study of pomalidomide analogs demonstrated that functionalization of different positions on the phthalimide ring affects the extent of zinc-finger (ZF) protein degradation, an off-target liability of pomalidomide-based PROTACs [1]. While this study did not specifically evaluate 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione, the findings establish the class-level principle that the site of functionalization on the CRBN ligand scaffold modulates off-target degradation profiles. The 5-ethynyl compound functionalizes the C5 position, which is distinct from the C4 position commonly used for linker attachment in pomalidomide-based PROTACs. Whether C5-functionalized CRBN ligands exhibit reduced ZF protein degradation compared to C4-functionalized analogs has not been quantified experimentally and remains an open question for empirical investigation. Procurement decisions for PROTAC development programs concerned with off-target effects should consider that the functionalization position on the phthalimide ring may influence degradation selectivity.

Off-target degradation Zinc-finger proteins Selectivity

2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione: Validated Research and Industrial Application Scenarios


Click Chemistry-Enabled PROTAC Library Synthesis

The terminal alkyne at the 5-position enables CuAAC conjugation to azide-containing linkers or target protein ligands. This click chemistry compatibility eliminates 1-2 synthetic derivatization steps required for unfunctionalized thalidomide, enabling parallel synthesis of diverse PROTAC libraries for high-throughput degradation screening. Procurement is indicated when the synthetic workflow explicitly requires an azide-alkyne cycloaddition step to conjugate the CRBN ligand to the target-binding moiety , [1].

CRBN-Dependent Targeted Protein Degradation with C5 Exit Vector Geometry

The C5 ethynyl substitution positions the linker attachment point on the opposite side of the phthalimide ring relative to the C4 exit vector used in pomalidomide-4-amino PROTACs. Structural evidence from the CRBN-pomalidomide-ZNF692 complex (PDB 6H0G) shows that C5 and C4 exit vectors produce distinct linker trajectories. This compound is appropriate for PROTAC optimization campaigns requiring a C5 exit vector to achieve favorable ternary complex geometry with a given protein of interest [2].

Structure-Activity Relationship Studies of CRBN Ligand Functionalization Position

Procurement of 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione is scientifically justified for systematic SAR studies comparing C5-functionalized versus C4-functionalized CRBN ligands. Although direct comparative degradation data are not yet available in the literature, the compound serves as a building block for generating PROTACs that explore the relationship between exit vector position and degradation potency or off-target selectivity [3]. Such studies are necessary because class-level evidence indicates that phthalimide ring functionalization position influences off-target zinc-finger protein degradation profiles [3].

High-Purity Requirements for Sensitive Click Chemistry Applications

For PROTAC synthesis where trace impurities may catalyze side reactions or affect CuAAC efficiency, sourcing the compound at 98.66% HPLC purity (e.g., MedChemExpress HY-W457960) provides a 3.66 percentage point margin above the industry baseline of ≥95%. This purity differential is relevant for applications requiring high reproducibility in conjugation yields or for biological assays sensitive to residual impurities , .

Technical Documentation Hub

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